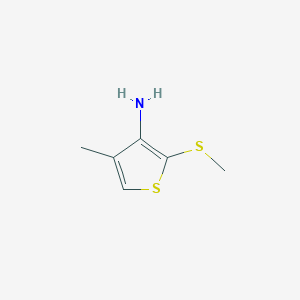

4-Methyl-2-(methylthio)thiophen-3-amine

Descripción

4-Methyl-2-(methylthio)thiophen-3-amine is a thiophene derivative featuring a methyl group at position 4, a methylthio (-SMe) group at position 2, and an amine (-NH₂) group at position 2. Thiophene-based compounds are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

Número CAS |

88246-46-2 |

|---|---|

Fórmula molecular |

C6H9NS2 |

Peso molecular |

159.3 g/mol |

Nombre IUPAC |

4-methyl-2-methylsulfanylthiophen-3-amine |

InChI |

InChI=1S/C6H9NS2/c1-4-3-9-6(8-2)5(4)7/h3H,7H2,1-2H3 |

Clave InChI |

IZTYASNZLWWUTD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CSC(=C1N)SC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Differences :

- Replaces the methylthio group (position 2) with a benzothiazole moiety fused to the thiophene ring.

- Retains the methyl group at position 4 and the amine at position 2 (vs. position 3 in the target compound).

Functional Implications :

- This could improve binding affinity in biological systems (e.g., enzyme inhibition) compared to the smaller methylthio group in the target compound .

- Benzothiazoles are known for their fluorescence properties, suggesting applications in sensors or optoelectronic materials, unlike the target compound’s likely focus on agrochemicals or pharmaceuticals.

2-([2-(4-Methylphenyl)-1H-indol-3-yl]thio)ethanamine

Structural Differences :

- Replaces the thiophene core with an indole ring.

- Features a thioethylamine (-SCH₂CH₂NH₂) side chain instead of the direct amine and methylthio groups on thiophene.

Functional Implications :

- Indole’s bicyclic aromatic system with a nitrogen atom enables hydrogen bonding and electronic effects distinct from thiophene. This may lead to divergent reactivity in cross-coupling or electrophilic substitution reactions .

- The indole-thioether-amine structure (molecular weight: 282.4 g/mol) could target serotonin receptors or kinase inhibitors, whereas the target compound’s simpler structure may prioritize cost-effective synthesis for bulk applications.

2-(Thiophen-2-yl)ethylamine

Structural Differences :

- Contains two thiophene rings linked via ethyl and methylamine groups, unlike the monosubstituted thiophene in the target compound.

Functional Implications :

- The dual thiophene arrangement may enhance electronic delocalization, affecting redox properties or conductivity in materials science applications .

- The branched amine (molecular weight: 223.4 g/mol) could serve as a ligand in coordination chemistry, whereas the target compound’s amine is positioned for direct derivatization (e.g., acylation or sulfonylation).

4-[4-(Diethylamino)phenyl]-N-methyl-3-nitro-4H-chromen-2-amine

Structural Differences :

- Chromen (benzopyran) core replaces thiophene.

- Features a nitro (-NO₂) group and diethylamino-phenyl substituents, absent in the target compound.

Functional Implications :

- The nitro group increases electrophilicity, enabling reactivity in reduction or substitution reactions, unlike the methylthio group’s nucleophilic character.

- Chromen derivatives are prevalent in antioxidant or anticancer research, diverging from thiophene amines’ typical roles in small-molecule drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.